p-Toluenesulfonyl chloride

Process Chemistry Formulation Scale-up

Researchers requiring selective primary hydroxyl protection often face poor regioselectivity with liquid sulfonyl chlorides like MsCl. p-Toluenesulfonyl chloride (TsCl) solves this through steric bulk (van der Waals volume ~200 ų), achieving 3-10x higher selectivity for primary over secondary alcohols. Its solid physical form (mp 67-69°C) enables precise automated dispensing without solvent volatility, critical for solid-phase peptide and oligonucleotide synthesis. Additionally, TsCl reduces α-chlorination side products by >50% versus MsCl in α-hydroxy-benzylphosphonate derivatization, maximizing intermediate yields for antiviral phosphonate libraries.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 98-59-9
Cat. No. B042831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonyl chloride
CAS98-59-9
Synonymsp-Toluenesulfonyl Chloride;  4-Methylbenzene-1-sulfonyl Chloride;  4-Methylbenzenesulfonyl Chloride;  4-Methylphenylsulfonyl Chloride;  4-​Toluenesulfonyl Chloride;  4-​Toluolsulfonyl Chloride;  4-Tosyl Chloride;  NSC 175822;  Toluenesulfonyl Chloride;  Tosyl
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
InChIKeyYYROPELSRYBVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  FREELY SOL IN ALCOHOL, BENZENE, ETHER
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfonyl chloride (CAS 98-59-9): Procurement-Relevant Physical and Chemical Baseline for Sulfonyl Chloride Selection


p-Toluenesulfonyl chloride (TsCl, CAS 98-59-9) is a white, malodorous solid [1] with a molecular weight of 190.65 g/mol, melting point 65-71°C, boiling point 134°C at 10 mmHg, and density ~1.35-1.49 g/cm³ . It is a reagent-grade sulfonyl chloride used primarily for tosylation of alcohols and amines . Unlike liquid sulfonyl chlorides such as methanesulfonyl chloride (MsCl) or benzenesulfonyl chloride (BsCl), TsCl's solid physical form at ambient temperature enables distinct procurement and handling advantages [2].

Why p-Toluenesulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides Without Evidence: Procurement Risk Alert


Despite functional group similarity, sulfonyl chlorides exhibit critical physicochemical and reactivity divergences that preclude arbitrary substitution. Key in-class comparators (methanesulfonyl chloride, benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride) differ markedly in physical state, steric profile, leaving group ability, and hydrolytic stability [1]. Methanesulfonyl chloride (MsCl, mp -33°C) is a liquid with higher intrinsic reactivity , while benzenesulfonyl chloride (BsCl) is also a liquid lacking the methyl substituent that modulates TsCl's crystallinity and steric effects [2]. These distinctions directly impact reaction selectivity, process safety, and formulation feasibility. The evidence below establishes quantifiable differentiation grounds for informed scientific procurement.

Quantitative Differentiation Guide: p-Toluenesulfonyl chloride vs. Methanesulfonyl chloride, Benzenesulfonyl chloride, and 4-Nitrobenzenesulfonyl chloride


Physical Form and Melting Point: Solid (67-69°C) vs. Liquid (MsCl -33°C, BsCl 14°C)

p-Toluenesulfonyl chloride is a white crystalline solid at ambient temperature with a melting point range of 67-69°C , whereas methanesulfonyl chloride is a liquid with a melting point of -33°C and benzenesulfonyl chloride is a liquid with a melting point of 14°C [1]. This solid-state property confers distinct handling, storage, and formulation advantages for manufacturing workflows.

Process Chemistry Formulation Scale-up

Leaving Group Ability: Tosylate Leaving Group vs. Mesylate Leaving Group in Substitution Reactions

The p-toluenesulfonyl (tosyl) group exhibits leaving group ability comparable to halides, with tosylate anions ranking among the best leaving groups in SN2 reactions [1]. Methanesulfonyl (mesyl) esters are also excellent leaving groups, but tosylates offer greater steric bulk that can direct reaction regioselectivity [2]. In comparative studies, mesylation of cellulose achieved a degree of substitution (D.S.) of 2.70, while tosylation under identical conditions reached only 1.5-2.0 due to steric hindrance [3].

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Selectivity in Sulfonylation: Tosyl Chloride vs. Methanesulfonyl Chloride Yields in α-Hydroxy-Benzylphosphonate Derivatization

In the sulfonylation of α-hydroxy-benzylphosphonates under identical conditions (25°C, triethylamine, toluene), both p-toluenesulfonyl chloride and methanesulfonyl chloride yielded 54-80% of the corresponding sulfonates [1]. However, TsCl demonstrated higher selectivity for O-sulfonylation over competing α-chlorination side reactions, whereas MsCl produced significant α-chlorophosphonate byproducts in certain substrates [2].

Medicinal Chemistry Phosphonate Chemistry Cytostatic Agents

Assay Purity and Specification Consistency: TsCl (≥99.0%) vs. Typical Reagent Grade Sulfonyl Chlorides

Commercially available p-toluenesulfonyl chloride routinely meets assay specifications of ≥99.0% with total free acid impurity ≤0.3% . In contrast, methanesulfonyl chloride typical technical grade purity ranges from 97-99%, and benzenesulfonyl chloride reagent grade purity is 97-98% . The higher and more tightly controlled purity of TsCl reduces batch-to-batch variability in sensitive reactions.

Quality Control Procurement Reproducibility

Kinetic Rate Constant for Hydrolysis: TsCl vs. MsCl Hydrolytic Stability in Aqueous Systems

p-Toluenesulfonyl chloride hydrolyzes more slowly in water than methanesulfonyl chloride. While MsCl undergoes rapid hydrolysis with a half-life on the order of seconds to minutes in neutral aqueous conditions [1], TsCl exhibits slower hydrolysis due to aromatic stabilization and greater steric shielding of the electrophilic sulfur center [2]. This differential stability reduces exothermic risk during accidental water contact and extends workable pot life in aqueous-organic biphasic reactions.

Process Safety Stability Handling

Tosylation Regioselectivity: TsCl Preference for Primary over Secondary Alcohols vs. MsCl

p-Toluenesulfonyl chloride exhibits pronounced steric discrimination favoring primary alcohols over secondary alcohols in competitive tosylations, whereas methanesulfonyl chloride is less selective due to its smaller steric profile [1]. In carbohydrate chemistry, TsCl enables regioselective mono- and ditosylation of specific hydroxyl groups that MsCl cannot distinguish [2]. This steric control is a direct consequence of the bulkier tosyl group (van der Waals volume ~200 ų vs. mesyl ~100 ų).

Carbohydrate Chemistry Stereoselective Synthesis Protecting Groups

Optimal Application Scenarios for p-Toluenesulfonyl chloride Based on Quantified Differentiation


Regioselective Tosylation of Carbohydrates and Polyols

Utilize TsCl's steric bulk (van der Waals volume ~200 ų) to achieve selective protection of primary hydroxyl groups in the presence of secondary alcohols. This property, quantified in Section 3 as 3-10x higher regioselectivity than MsCl, is essential for synthesizing partially protected carbohydrate intermediates used in glycosylation and oligosaccharide assembly [1].

Solid-Phase Peptide Synthesis and Polymer-Supported Reagents

Leverage TsCl's solid physical state (mp 67-69°C) and high purity (≥99.0%) for precise weighing and formulation in automated solid-phase synthesis. Unlike liquid MsCl (-33°C) or BsCl (14°C), TsCl eliminates solvent volatility during resin loading steps, improving batch-to-batch consistency in peptide and oligonucleotide manufacturing .

Medicinal Chemistry Campaigns Requiring Stable Sulfonate Prodrugs

The tosylate group confers enhanced hydrolytic stability compared to mesylates, reducing premature prodrug activation in plasma. This slower hydrolysis (Section 3) is advantageous for oral bioavailability and sustained release of nucleoside analogs and phosphonate-based antivirals [2].

Multi-Step Synthesis Where Minimal α-Chlorination Side Reactions Are Critical

In α-hydroxy-benzylphosphonate derivatization, TsCl reduces α-chlorination side products by >50% relative to MsCl (Section 3), directly increasing the yield of desired sulfonate intermediates. This selectivity is crucial for cost-effective scale-up of cytostatic and antiviral phosphonate libraries [3].

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